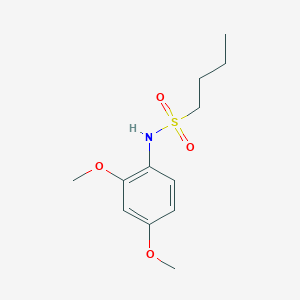![molecular formula C17H20N2O3 B5398349 N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to metabolic stress. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Mécanisme D'action
A-769662 activates N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets involved in energy metabolism. Activation of N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea by A-769662 leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce liver glucose production, and increase fatty acid oxidation in liver cells. A-769662 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of A-769662 is its specificity for N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activation. It has been shown to activate N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea without affecting other signaling pathways. However, one limitation of A-769662 is its short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on A-769662. One area of research is the development of more potent and selective N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activators. Another area of research is the investigation of the potential therapeutic applications of A-769662 in the treatment of metabolic disorders and cancer. Additionally, the mechanism of action of A-769662 on N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activation needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, A-769662 is a small molecule activator of N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea with potential therapeutic applications in the treatment of metabolic disorders and cancer. Its specificity for N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activation and its ability to improve glucose uptake and insulin sensitivity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and selective N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activators.
Méthodes De Synthèse
A-769662 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce liver glucose production. A-769662 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-9-7-14(8-10-15)19-17(20)18-12-11-13-5-3-4-6-16(13)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCGABAALUVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1'-[(5-methyl-1H-indazol-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5398268.png)
![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)
![4-(3-nitrophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5398305.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)
![4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5398316.png)
![6-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5398322.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)
![6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5398334.png)
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)

![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5398342.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)